
(3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BFO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 3-position, a methyl group at the 6-position, and a methylthio group at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions. It is particularly useful in the synthesis of fluorinated aromatic compounds, which have applications in pharmaceuticals and materials science .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of advanced materials, including liquid crystals and polymers, due to its ability to introduce fluorine and sulfur functionalities into organic frameworks .
Mécanisme D'action
The mechanism of action of (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, displacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
3-Fluorophenylboronic acid: Similar structure but lacks the methyl and methylthio substituents.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluoro group.
2-(Methylthio)phenylboronic acid: Similar structure but lacks the fluoro and methyl substituents.
Uniqueness: (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid is unique due to the combination of fluoro, methyl, and methylthio substituents on the phenyl ring. This unique substitution pattern can impart distinct electronic and steric properties, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C8H10BFO2S |
|---|---|
Poids moléculaire |
200.04 g/mol |
Nom IUPAC |
(3-fluoro-6-methyl-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2S/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4,11-12H,1-2H3 |
Clé InChI |
DTLDHZPUAQVNBJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1SC)F)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


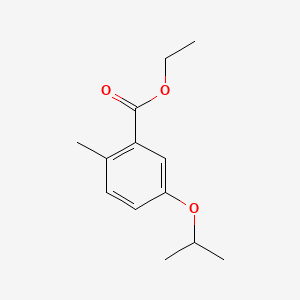
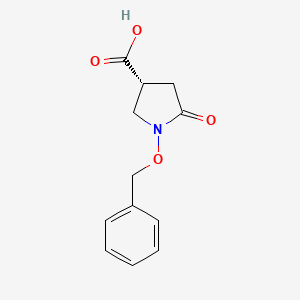

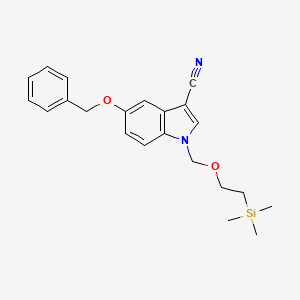

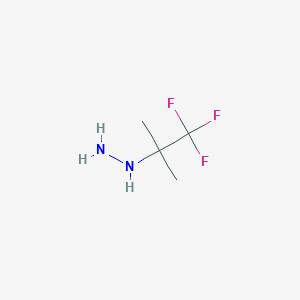
![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)

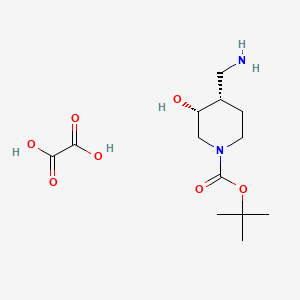

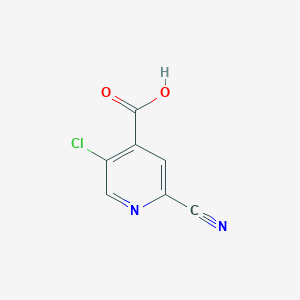
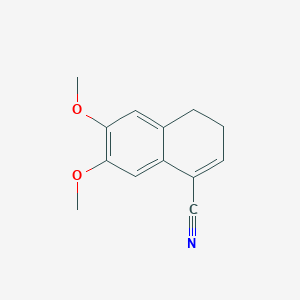

![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)
